2-Bromo-5-chloropyridine-4-boronic acid
Overview
Description
2-Bromo-5-chloropyridine-4-boronic acid is a versatile organoboron compound characterized by the presence of bromine, chlorine, and boronic acid functional groups on a pyridine ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-chloropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be stored in a closed vessel under -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-chloropyridine-4-boronic acid typically involves halogenation and subsequent boronation reactions. One common method starts with 2-bromopyridine, which undergoes chlorination to introduce the chlorine atom at the 5-position. The resulting 2-bromo-5-chloropyridine is then subjected to a boronation reaction to introduce the boronic acid group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and boronation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloropyridine-4-boronic acid is highly reactive and participates in various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide or reduction to produce the corresponding pyridine derivative.
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), and mild conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and controlled conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation: Pyridine N-oxides, which are useful in further functionalization reactions.
Reduction: Reduced pyridine derivatives, which can serve as intermediates in organic synthesis.
Scientific Research Applications
2-Bromo-5-chloropyridine-4-boronic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
2-Bromo-5-chloropyridine-4-boronic acid is unique due to its combination of halogen and boronic acid functionalities on the pyridine ring. Similar compounds include:
2-Bromopyridine-4-boronic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloropyridine-4-boronic acid: Lacks the bromine atom, leading to variations in chemical behavior.
2-Bromo-5-fluoropyridine-4-boronic acid: Contains a fluorine atom instead of chlorine, affecting its reactivity and utility in cross-coupling reactions.
These compounds share similarities in their core structure but exhibit distinct reactivity profiles due to the different halogen atoms present.
Properties
IUPAC Name |
(2-bromo-5-chloropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBDNRIHMPUZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657070 | |
Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-51-2 | |
Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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